ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride
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Overview
Description
Ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group, a carbamimidothioate moiety, and a hydrochloride salt, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-chloro-6-fluorobenzaldehyde with ethyl carbamimidothioate under acidic or basic conditions to form the Schiff base intermediate.
Hydrochloride Formation: The Schiff base is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N’-[(Z)-(2-chlorophenyl)methylideneamino]carbamimidothioate;hydrochloride
- Ethyl N’-[(Z)-(2-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride
- Ethyl N’-[(Z)-(2-bromophenyl)methylideneamino]carbamimidothioate;hydrochloride
Uniqueness
Ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern may enhance its binding affinity and specificity compared to similar compounds with only one substituent.
Biological Activity
Chemical Structure and Properties
Ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate is characterized by the presence of a chloro and fluorine substituent on a phenyl ring, which is significant for its biological activity. The thioamide group contributes to its reactivity and potential as a bioactive compound.
Structural Formula
The structural representation can be summarized as follows:
Where x,y,z represent the number of carbon, hydrogen, and nitrogen atoms respectively, specific to the compound's molecular structure.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties. For instance, a study demonstrated that derivatives similar to this compound showed significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like kanamycin B, indicating strong antibacterial potential.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Pseudomonas aeruginosa | 10 | Kanamycin B | 13 |
Staphylococcus aureus | 5 | Kanamycin B | 8 |
Escherichia coli | 15 | Kanamycin B | 20 |
Bacillus subtilis | 20 | Kanamycin B | 25 |
The mechanism of action for the antibacterial activity of this compound may involve inhibition of key bacterial enzymes. For example, it has been shown to inhibit the enzyme ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria. The half-maximal inhibitory concentration (IC50) was reported at 5.6 µM, demonstrating potent enzymatic inhibition linked to its antibacterial effects .
Antifungal Activity
In addition to antibacterial properties, ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate has also been evaluated for antifungal activity. Preliminary results suggest effectiveness against common fungal pathogens; however, detailed studies are still required to quantify this activity.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation focused on the synthesis of similar compounds and their biological evaluation. The study confirmed that the presence of halogen substituents significantly enhances antibacterial potency against resistant strains of bacteria .
- Enzymatic Inhibition Study : Another study explored the binding affinity of this compound to ecKAS III through molecular docking simulations. The results indicated that the compound binds effectively at the active site, suggesting a targeted mechanism that could be exploited for drug development .
Properties
Molecular Formula |
C10H12Cl2FN3S |
---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C10H11ClFN3S.ClH/c1-2-16-10(13)15-14-6-7-8(11)4-3-5-9(7)12;/h3-6H,2H2,1H3,(H2,13,15);1H/b14-6-; |
InChI Key |
QLUVMRZWJTVZIB-WQMRFYCQSA-N |
Isomeric SMILES |
CCS/C(=N/N=C\C1=C(C=CC=C1Cl)F)/N.Cl |
Canonical SMILES |
CCSC(=NN=CC1=C(C=CC=C1Cl)F)N.Cl |
Origin of Product |
United States |
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